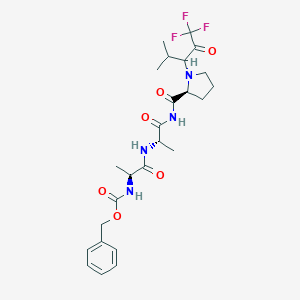
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone, also known as Z-APV-CMK, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.
作用機序
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone works by irreversibly binding to the active site of proteases, thereby preventing them from breaking down proteins. This inhibition can lead to the accumulation of specific proteins, which can have both positive and negative effects on cellular processes. The exact mechanism of action of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is still being investigated, but it is thought to involve the formation of a covalent bond between the inhibitor and the protease.
Biochemical and Physiological Effects:
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone has been shown to have a range of biochemical and physiological effects, depending on the specific protease being inhibited. For example, inhibition of cathepsins has been shown to reduce inflammation and tissue damage in various disease models, while inhibition of caspases has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is its high potency and specificity for certain proteases. This allows researchers to selectively inhibit specific proteases and study their role in various biological processes. However, Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone also has some limitations, such as its irreversibility, which can make it difficult to study protease activity over time. Additionally, its high potency can also lead to off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone in scientific research. One area of interest is in the development of new protease inhibitors with improved specificity and reversibility. Additionally, Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone could be used in combination with other inhibitors to study the role of multiple proteases in complex biological processes. Finally, Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone could also be used in the development of new therapeutics for various diseases, such as cancer and neurodegenerative disorders.
合成法
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is synthesized through a multi-step process involving the protection of amino acids and the coupling of different chemical groups. The synthesis typically starts with the protection of the N-terminal amino acid with a benzyl group, followed by the coupling of the remaining amino acids using standard peptide synthesis techniques. The final step involves the deprotection of the benzyl group to yield Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone.
科学的研究の応用
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone has been widely used in scientific research to investigate its role in various biological processes. One of its primary applications is in the study of proteases, which are enzymes that break down proteins. Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is a potent inhibitor of several proteases, including cathepsins and caspases, and has been used to study their role in various diseases, such as cancer and neurodegenerative disorders.
特性
CAS番号 |
110407-54-0 |
|---|---|
製品名 |
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone |
分子式 |
C25H33F3N4O6 |
分子量 |
542.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C25H33F3N4O6/c1-14(2)19(20(33)25(26,27)28)32-12-8-11-18(32)23(36)31-22(35)15(3)29-21(34)16(4)30-24(37)38-13-17-9-6-5-7-10-17/h5-7,9-10,14-16,18-19H,8,11-13H2,1-4H3,(H,29,34)(H,30,37)(H,31,35,36)/t15-,16-,18-,19?/m0/s1 |
InChIキー |
JWABUPSOVGPTKA-KUORQNNRSA-N |
異性体SMILES |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
同義語 |
enzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone CAAPV Cbz-Ala-Ala-Pro-ambo-Val-CF3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
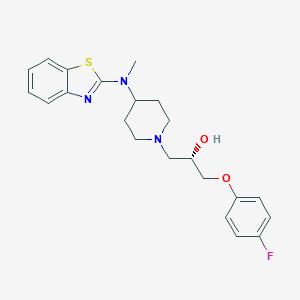
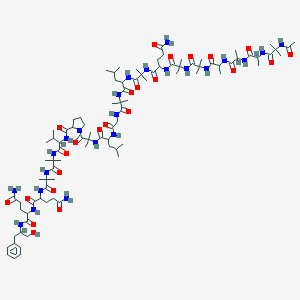
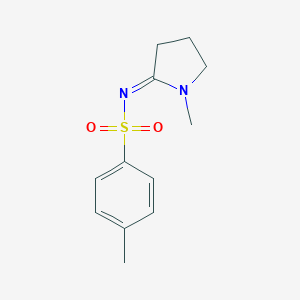
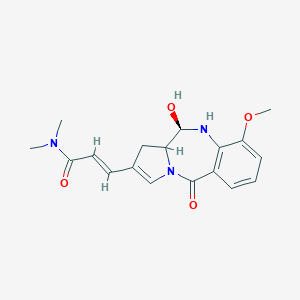
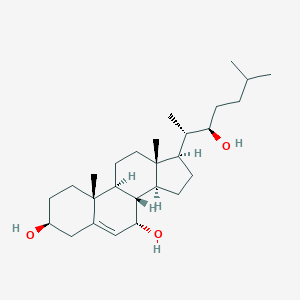
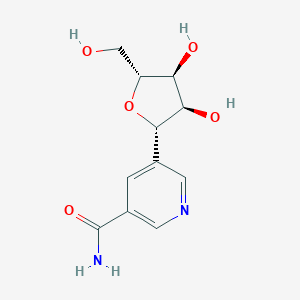
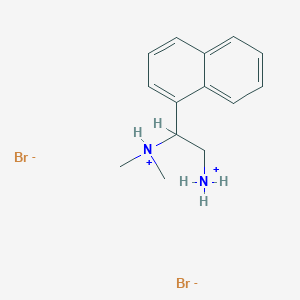
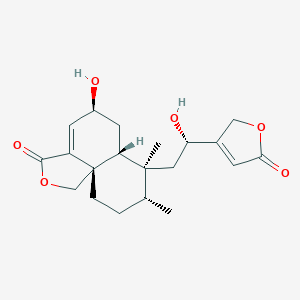

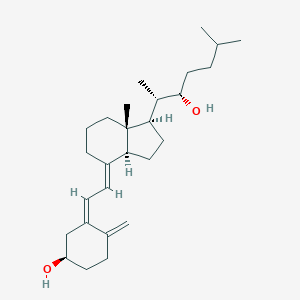
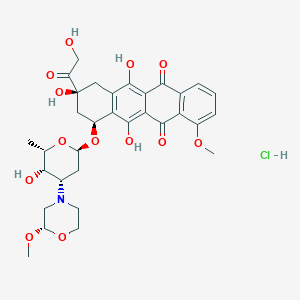

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)